molecular formula C18H16FN3O4 B13940445 (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

Cat. No.: B13940445
M. Wt: 357.3 g/mol
InChI Key: ODNRDQYVZDPTJV-UHFFFAOYSA-N
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Description

(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Cyclization: Formation of the pyrazolyl ring through cyclization reactions involving hydrazine derivatives.

    Acylation: Introduction of the acetyl group on the furan ring through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are critical to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
  • (2-bromophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
  • (2-methylphenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

Uniqueness

The presence of the fluorine atom in (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

InChI

InChI=1S/C18H16FN3O4/c1-12(23)17-7-6-15(26-17)10-22-9-14(8-20-22)21-18(24)25-11-13-4-2-3-5-16(13)19/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

ODNRDQYVZDPTJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3F

Origin of Product

United States

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